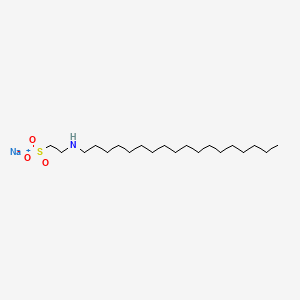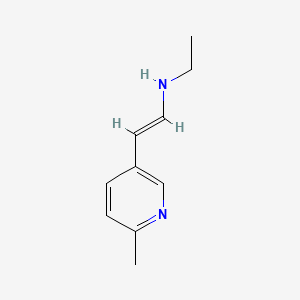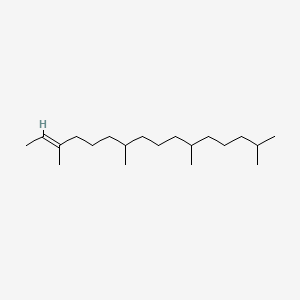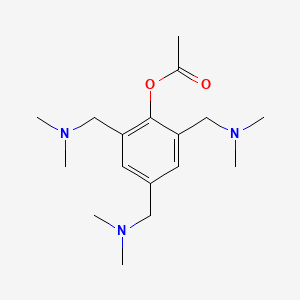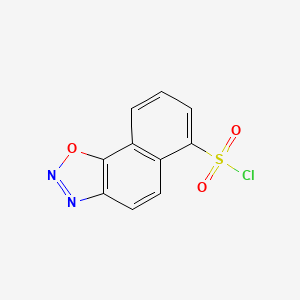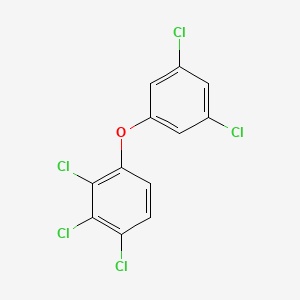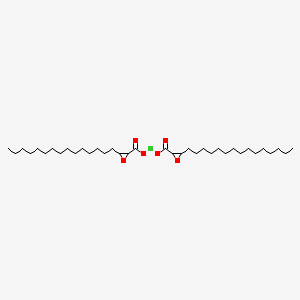
Barium epoxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium epoxyoctadecanoate: is an organometallic compound with the molecular formula C36H66BaO6 . It is a barium salt of epoxyoctadecanoic acid, which is an epoxy fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium epoxyoctadecanoate can be synthesized through the reaction of barium hydroxide with epoxyoctadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced by reacting barium chloride with sodium epoxyoctadecanoate in an aqueous medium. The reaction mixture is then filtered to remove any insoluble impurities, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Barium epoxyoctadecanoate can undergo oxidation reactions, leading to the formation of barium salts of oxidized fatty acids.
Reduction: The compound can be reduced to form barium salts of reduced fatty acids.
Substitution: this compound can participate in substitution reactions where the epoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed:
Oxidation: Barium salts of oxidized fatty acids.
Reduction: Barium salts of reduced fatty acids.
Substitution: Barium salts with substituted functional groups.
Scientific Research Applications
Chemistry: Barium epoxyoctadecanoate is used as a precursor in the synthesis of other organometallic compounds. It is also utilized in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of barium ions with biological molecules. It is also employed in the development of barium-based contrast agents for imaging techniques.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: this compound is used in the production of lubricants, coatings, and plastics. Its unique properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
Molecular Targets and Pathways: Barium epoxyoctadecanoate exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The epoxy group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the barium ion can interact with ion channels and transporters, affecting cellular processes.
Comparison with Similar Compounds
9,10-epoxyoctadecanoic acid: This compound is similar in structure but lacks the barium ion.
Barium stearate: Another barium salt of a fatty acid, but without the epoxy group.
Barium titanate: A barium compound used in electronic applications, differing significantly in structure and properties.
Uniqueness: Barium epoxyoctadecanoate is unique due to the presence of both the barium ion and the epoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
26264-65-3 |
|---|---|
Molecular Formula |
C36H66BaO6 |
Molecular Weight |
732.2 g/mol |
IUPAC Name |
barium(2+);3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
HDPDXEAVPUFUJV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


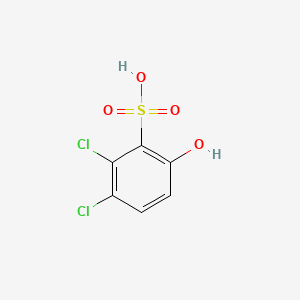

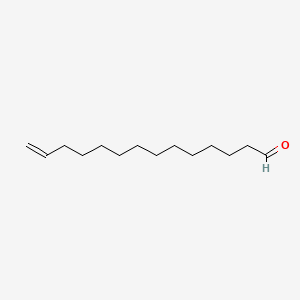

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
